2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione
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Overview
Description
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione is a complex organic compound with a unique structure that combines elements of pyrroloisoxazole and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrroloisoxazole Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using catalysts and specific solvents to facilitate the reaction.
Introduction of Phenyl Groups: The phenyl groups are introduced through substitution reactions, where the chlorophenyl and dimethylaminophenyl groups are attached to the core structure.
Final Modifications: The ethyl group is added in the final steps, often through alkylation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated systems and continuous flow reactors to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The phenyl groups can undergo substitution reactions, where different substituents replace the existing groups.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Including lithium aluminum hydride or sodium borohydride.
Substitution Reagents: Various halides and nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmaceutical agent, particularly in the development of new drugs.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of new materials with specific properties.
Biological Research: It is used in various biological assays to study its effects on different biological systems.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-(4-chlorophenyl)-3-(4-methylphenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Similar structure but with a methyl group instead of a dimethylamino group.
2-(4-bromophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione: Similar structure but with a bromine atom instead of a chlorine atom.
Uniqueness
The presence of the dimethylamino group in 2-(4-chlorophenyl)-3-(4-(dimethylamino)phenyl)-5-ethyldihydro-2H-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione imparts unique electronic properties, making it distinct from its analogs
Properties
IUPAC Name |
2-(4-chlorophenyl)-3-[4-(dimethylamino)phenyl]-5-ethyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22ClN3O3/c1-4-24-20(26)17-18(13-5-9-15(10-6-13)23(2)3)25(28-19(17)21(24)27)16-11-7-14(22)8-12-16/h5-12,17-19H,4H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJDLKGQIFWRIDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2C(N(OC2C1=O)C3=CC=C(C=C3)Cl)C4=CC=C(C=C4)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22ClN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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